molecular formula C12H11NO8 B8288468 Dimethyl (4-carboxy-2-nitrophenyl)malonate

Dimethyl (4-carboxy-2-nitrophenyl)malonate

Cat. No.: B8288468
M. Wt: 297.22 g/mol
InChI Key: QJKKEFSZLWVDCW-UHFFFAOYSA-N
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Description

Dimethyl (4-carboxy-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H11NO8 and its molecular weight is 297.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO8

Molecular Weight

297.22 g/mol

IUPAC Name

4-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-nitrobenzoic acid

InChI

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)7-4-3-6(10(14)15)5-8(7)13(18)19/h3-5,9H,1-2H3,(H,14,15)

InChI Key

QJKKEFSZLWVDCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (13.5 g of a 60% dispersion in oil, 0.34 mol) was washed with petroleum ether (×3) under nitrogen and suspended in dry THF (400 mL). A solution of dimethyl malonate (40.4 mL, 0.35 mol) in THF (50 mL) was added dropwise over 45 min with water-bath cooling, keeping the internal temperature below 30° C., and the resulting gel was broken up with more dry THF (300 mL). The above t-Butyl 4-chloro-3-nitrobenzoate (21.7 g, 84 mmol) was added and the mixture was stirred at reflux under nitrogen for 15 h. The red-brown solution was cooled, poured into water, and aqueous HCl (2 N, ca. 60 mL) added slowly until the red nitronate color was dispersed. The THF was evaporated and the aqueous phase extracted with CH2Cl2 (×3), the extracts were dried (Na2SO4) and evaporated. Formic acid (100 mL) was added to the residue and the mixture was stirred at 50° C. for 4 h (when tlc analysis showed no remaining t-butyl ester). The formic acid was evaporated and the residue was taken up in EtOAc and washed with water (×3). The organic layer was extracted with aqueous NaHCO3 (×2), and the aqueous phase was acidified (conc. HCl), and extracted with CH2Cl2 (×2). The organic layer was dried (Na2SO4), evaporated, and the resulting cream solid recrystallized from benzene (ca. 250 mL) to give dimethyl (4-carboxy-2-nitrophenyl)malonate as cream prisms (21.8 g, 87%), mp 147-149° C. 1H NMR ((CD3)2SO) d 13.77 (br s, 1 H, CO2H), 8.52 (d, J=1.7Hz, 1 H, H-3), 8.28 (dd, J=8.1, 1.7 Hz, 1 H, H-5), 7.70 (d, J=8.1 Hz, 1 H, H-6), 5.62 (s, 1 H, ArCH), 3.71 (s, 6 H, CO2Me); 13C NMR ((CD3)2SO) d 166.9, 165.1, 148.2, 134.0, 133.1, 132.3, 132.1, 125.5 (CO2Me, C-1,2,3,4,5,6), 54.3 (ArCH), 52.9 (OMe). Anal. Calculated for C12H11NO8 : C, 48.5; H, 3.7; N, 4.7. Found: C, 48.7; H, 3.5; N, 4.7%.
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (13.5 g of a 60% dispersion in oil, 0.34 mol) was washed with petroleum ether (×3) under nitrogen and suspended in dry THF (400 mL). A solution of dimethyl malonate (40.4 mL, 0.35 mol) in THF (50 mL) was added dropwise over 45 min with water-bath cooling, keeping the internal temperature below 30° C., and the resulting gel was broken up with more dry THF (300 mL). The above t-butyl 4-chloro-3-nitrobenzoate (21.7 g, 84 mmol) was added and the mixture was stirred at reflux under nitrogen for 15 h. The red-brown solution was cooled, poured into water, and aqueous HCl (2 N, ca. 60 mL) added slowly until the red nitronate colour was dispersed. The THF was evaporated and the aqueous phase extracted with CH2Cl2 (×3), the extracts were dried (Na2SO4) and evaporated. Formic acid (100 mL) was added to the residue and the mixture was stirred at 50° C. for 4 h (when tlc analysis showed no remaining t-butyl ester). The formic acid was evaporated and the residue was taken up in EtOAc and washed with water (×3). The organic layer was extracted with aqueous NaHCO3 (×2), and the aqueous phase was acidified (conc. HCl), and extracted with CH2Cl2 (×2). The organic layer was dried (Na2SO4), evaporated, and the resulting cream solid recrystallized from benzene (ca. 250 mL) to give dimethyl(4-carboxy-2-nitrophenyl)malonate as cream prisms (21.8 g, 87%), mp 147-149° C. 1H NMR ((CD3)2SO) δ13.77 (br s, 1H, CO2H), 8.52 (d, J=1.7 Hz, 1H, H-3), 8.28 (dd, J=8.1, 1.7 Hz, 1H, H-5), 7.70 (d, J=8.1 Hz, 1H, H-6), 5.62 (s, 1H, ArCH), 3.71 (s, 6H, CO2Me); 13C NMR δ166.9, 165.1 (COOMe, COOH), 148.2, 134.0, 133.1, 132.3, 132.1, 125.5 (C-1,2,3,4,5,6), 54.3 (ArCH), 52.9 (OMe). Anal. Calculated for C12H11NO8 : C, 48.5; H, 3.7; N, 4.7. Found: C, 48.7; H, 3.5; N, 4.7%.
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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